

performance comparison of tridecane and other alkanes as phase change materials

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A Comparative Guide to Tridecane and Other n-Alkanes as Phase Change Materials

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal regulation. This guide provides a comprehensive performance comparison of **tridecane** against other common n-alkanes—dodecane, tetradecane, pentadecane, and hexadecane—supported by experimental data and detailed methodologies.

n-Alkanes are a well-established class of organic PCMs valued for their high latent heat of fusion, chemical stability, and non-corrosive nature. They undergo a solid-liquid phase transition at a specific temperature, enabling the absorption and release of large amounts of thermal energy at a nearly constant temperature. This property is particularly advantageous in applications such as thermal energy storage, controlled drug release, and the thermal protection of sensitive biological samples. **Tridecane**, with its melting point near ambient temperature, is a material of significant interest. This guide offers a direct comparison of its key thermophysical properties with those of its neighboring homologues to aid in material selection for specific research and development needs.

Performance Comparison of n-Alkanes

The selection of an appropriate n-alkane PCM is primarily dictated by its thermophysical properties. The following table summarizes the key performance indicators for **tridecane** and



four other common n-alkanes.

Property	Dodecane	Tridecane	Tetradecan e	Pentadecan e	Hexadecan e
Melting Point (°C)	-9.6[1]	-5.4[2]	5.8[3]	9.9[4][5]	18.2[6][7]
Latent Heat of Fusion (kJ/kg)	216[1]	157.8	229[3][8]	206	236[6][7]
Liquid Thermal Conductivity (W/m·K at 25°C)	0.149	0.151	0.153	0.154	0.155
Liquid Density (g/cm³ at 25°C)	0.749[1]	0.756[2]	0.763[3]	0.769[4]	0.773[6]

Experimental Protocols

The data presented in this guide are determined through standardized experimental techniques. The following protocols outline the methodologies for measuring the key thermophysical properties of n-alkane PCMs.

Determination of Melting Point and Latent Heat of Fusion

The melting point and latent heat of fusion are determined using Differential Scanning Calorimetry (DSC).[9] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus: Differential Scanning Calorimeter.



Procedure:

- A small, precisely weighed sample of the n-alkane (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- An empty sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The temperature of the cell is ramped up at a constant heating rate (e.g., 5 °C/min) over a temperature range that encompasses the melting point of the alkane.
- The heat flow to the sample is monitored. An endothermic peak is observed as the sample melts.
- The onset temperature of the peak is taken as the melting point.
- The area under the melting peak is integrated to determine the latent heat of fusion.

Measurement of Thermal Conductivity

The thermal conductivity of the liquid phase of the n-alkanes is measured using the transient hot-wire method.[10][11][12] This is an absolute and calibration-free technique that measures the temperature rise of a thin, heated wire immersed in the liquid.

Apparatus: Transient Hot-Wire Apparatus.

Procedure:

- The liquid alkane sample is placed in a thermostatically controlled measurement cell containing a thin platinum wire.
- A constant electrical current is passed through the wire for a short duration (typically 1-2 seconds), causing a rapid increase in its temperature.
- The temperature rise of the wire is recorded as a function of time by measuring its electrical resistance.



• The thermal conductivity of the liquid is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction.

Measurement of Density

The density of the liquid n-alkanes is determined using a vibrating tube densitometer.

Apparatus: Vibrating Tube Densitometer.

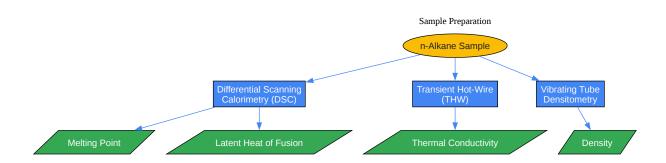
Procedure:

- A small sample of the liquid alkane is introduced into a U-shaped vibrating tube within the instrument.
- The tube is electromagnetically excited to oscillate at its natural frequency.
- The instrument measures the period of oscillation, which is directly related to the mass, and therefore the density, of the liquid in the tube.
- The temperature of the measurement cell is precisely controlled to obtain density values at specific temperatures.

Experimental Workflow and Signaling Pathways

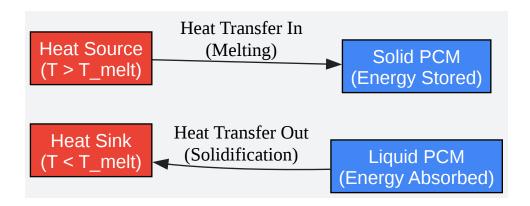
The following diagrams illustrate the logical flow of the experimental characterization of nalkane PCMs and a conceptual representation of their application in a thermally regulated system.





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Caption: Experimental workflow for characterizing n-alkane PCMs.



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Caption: Thermal regulation cycle of a phase change material.

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